molecular formula C22H18F3N3O3S B2992916 (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione CAS No. 433259-06-4

(4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

Cat. No.: B2992916
CAS No.: 433259-06-4
M. Wt: 461.46
InChI Key: OMZYHBBBDZPYEP-UHFFFAOYSA-N
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Description

The compound (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-nitroaniline with piperazine under controlled conditions to form the 4-(2-nitrophenyl)piperazine intermediate.

    Synthesis of the Furan Derivative: Separately, 3-(trifluoromethyl)benzaldehyde undergoes a cyclization reaction with an appropriate reagent to form the 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde.

    Coupling Reaction: The final step involves the coupling of the piperazine and furan derivatives in the presence of a thiolating agent to form the desired methanethione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine, which can further participate in various reactions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Halogenated Derivatives: From electrophilic substitution reactions.

    Sulfonated Derivatives: From sulfonation reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and trifluoromethyl groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance hydrophobic interactions with target proteins. The furan ring provides rigidity to the molecule, allowing for precise binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-chlorophenyl)furan-2-yl)methanethione
  • (4-(2-Aminophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

Uniqueness

The presence of both the nitro and trifluoromethyl groups in (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(2-nitrophenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)16-5-3-4-15(14-16)19-8-9-20(31-19)21(32)27-12-10-26(11-13-27)17-6-1-2-7-18(17)28(29)30/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYHBBBDZPYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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